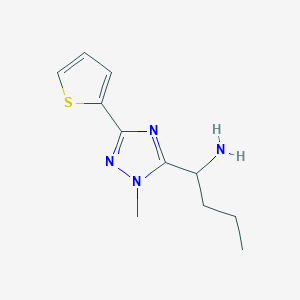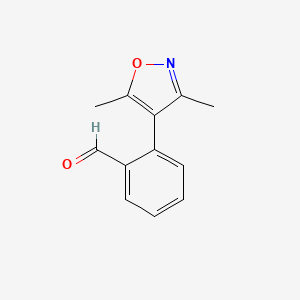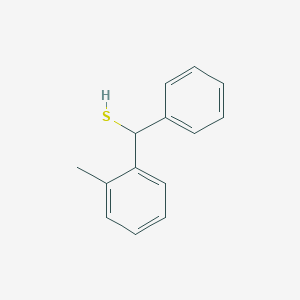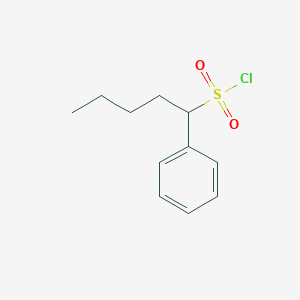
1-Phenylpentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylpentane-1-sulfonyl chloride is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further bonded to a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .
化学反応の分析
Types of Reactions: 1-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl chloride group to a sulfonyl hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Products: The primary product of oxidation is the corresponding sulfonic acid.
Reduction Products: The reduction typically yields sulfonyl hydrides or related compounds.
科学的研究の応用
1-Phenylpentane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: It serves as a building block in the synthesis of sulfonamide drugs, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants
作用機序
The mechanism of action of 1-phenylpentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. This mechanism is fundamental to its use in various chemical reactions and applications .
類似化合物との比較
Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylpentane chain.
Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylpentane chain.
Methanesulfonyl Chloride: Features a methane group instead of a phenylpentane chain.
Uniqueness: 1-Phenylpentane-1-sulfonyl chloride is unique due to its longer alkyl chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired for improved interaction with other molecules or materials .
特性
分子式 |
C11H15ClO2S |
|---|---|
分子量 |
246.75 g/mol |
IUPAC名 |
1-phenylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChIキー |
SDUJBCVKSFROJN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC=CC=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
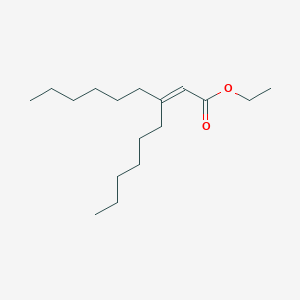
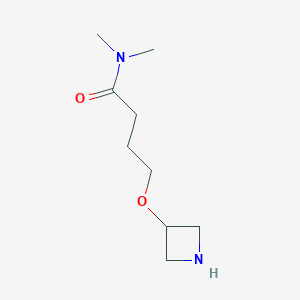
![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)
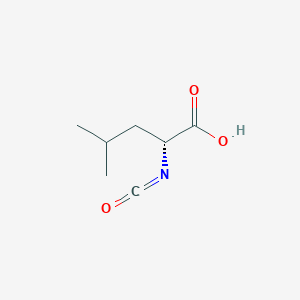
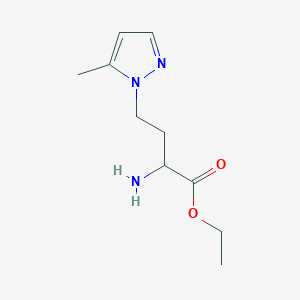
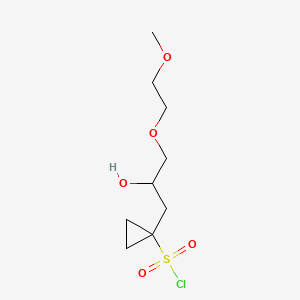
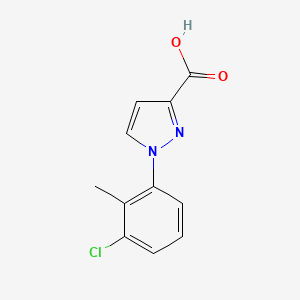
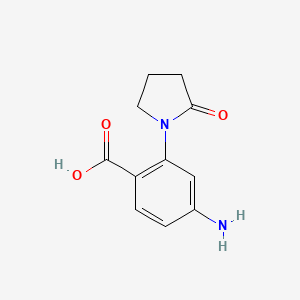
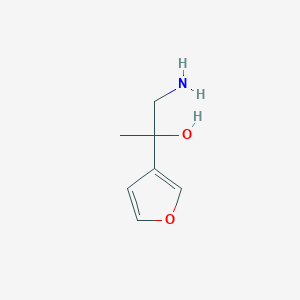
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
